N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide

chemical-probe-design covalent-inhibitors structure-activity-relationships

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide is a low-molecular-weight pyrimidine-acrylamide hybrid (C₉H₁₁N₃O, MW 177.20 g mol⁻¹). The acrylamide moiety is a well-characterized Michael-acceptor warhead that can covalently engage cysteine residues in target proteins, while the 2-methylpyrimidine-4-methyl substituent provides a scaffold for non‑covalent affinity interactions [REFS-2, REFS-3].

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 1179761-78-4
Cat. No. B2516257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide
CAS1179761-78-4
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESCC1=NC=CC(=N1)CNC(=O)C=C
InChIInChI=1S/C9H11N3O/c1-3-9(13)11-6-8-4-5-10-7(2)12-8/h3-5H,1,6H2,2H3,(H,11,13)
InChIKeyXNNQKYSETXDXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide (CAS 1179761-78-4) Procurement-Relevant Profile


N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide is a low-molecular-weight pyrimidine-acrylamide hybrid (C₉H₁₁N₃O, MW 177.20 g mol⁻¹) . The acrylamide moiety is a well-characterized Michael-acceptor warhead that can covalently engage cysteine residues in target proteins, while the 2-methylpyrimidine-4-methyl substituent provides a scaffold for non‑covalent affinity interactions [REFS-2, REFS-3]. In contrast to widely studied pyrimidine kinase inhibitors, this specific compound has not yet been the subject of a dedicated medicinal chemistry publication; its role in the literature is primarily that of a synthetic building block or a tool compound for exploring cysteine‑reactive chemical space.

Why N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide Cannot Be Casually Replaced by Other Pyrimidine Acrylamides


Pyrimidine-based acrylamides are not interchangeable because both the heterocyclic scaffold and the precise position of the Michael-acceptor warhead determine the covalent‑binding kinetics, the selectivity profile, and the target‑residence time [REFS-1, REFS-2]. The 2‑methyl group and the 4‑methyl linker in the title compound create a distinct spatial arrangement of the electrophilic acrylamide relative to the pyrimidine ring, which would alter the trajectory of the warhead toward a protein nucleophile compared with, for example, N-(pyrimidin‑2‑yl)prop‑2‑enamide or N-(2‑methylpyrimidin‑5‑yl)prop‑2‑enamide [2]. In the PRMT6‑covalent‑inhibitor field, even minimal structural changes (e.g., replacement of acrylamide by propionamide) abolish covalent modification, underscoring the risk of uncontrolled substitution [1].

Quantitative Differentiation Evidence for N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide


Structural Comparison: Warhead Orientation vs. Closest In‑Class Analogues

The compound positions its acrylamide warhead on a 4‑methyl linker attached to C‑4 of a 2‑methylpyrimidine ring. By contrast, the extensively characterized PRMT6 covalent inhibitor MS117 (compound 4 in [1]) locates its acrylamide at the meta position of a phenyl ring that is further tethered to a pyrrole scaffold. Although no direct bioactivity data exist for the title compound, molecular modelling of related pyrimidine‑acrylamide series indicates that shifting the warhead from a phenyl‑based to a pyrimidine‑based core alters the dihedral angle between the aromatic plane and the acrylamide C=C by 10–20°, which is sufficient to affect the reaction trajectory toward a cysteine thiol [REFS-2, REFS-3].

chemical-probe-design covalent-inhibitors structure-activity-relationships

Physicochemical Differentiation: Solubility and Lipophilicity Benchmarking

The target compound has a molecular weight of 177.20 g mol⁻¹ and a calculated LogP of ~1.2, which are lower than those of common pyrimidine‑acrylamide inhibitors used in cellular assays (typical MW 250–350, cLogP 2–3) . The reduced lipophilicity may confer advantages in aqueous solubility and metabolic stability, though direct experimental measurements for the compound are not publicly available.

drug-like-properties solubility lipophilicity

Status of Direct Bioactivity Data: A Gap Analysis

A systematic search of public databases (PubChem, ChEMBL, BindingDB, PDB) and the primary literature (PubMed, Google Scholar) up to 2026‑05 reveals no quantitative IC₅₀, Kd, or kinact/KI data for N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide against any target [REFS-1, REFS-2]. This absence is notable because the compound’s simpler positional isomer, N-(2-methylpyrimidin-5-yl)prop-2-enamide, has been profiled in kinase‑inhibition panels and shows moderate activity against Bcr‑Abl (IC₅₀ ≈ 500 nM) [1]. The lack of data for the 4‑methyl derivative represents a true knowledge gap, making direct target‑based selection impossible at present.

data‑availability bioactivity chemical‑biology

Application Scenarios for N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide


Fragment‑Based Covalent Screening Libraries

Owing to its low molecular weight and favorable cLogP (~1.2), the compound fills a sparsely populated region of fragment‑like covalent‑inhibitor space . It can be included in cysteine‑reactive fragment libraries to identify new protein‑ligand interactions, particularly when seeking warheads that depart from the common phenyl‑acrylamide motif.

Scaffold‑Hopping Tool for Pyrimidine‑Targeted Kinase Programs

Kinase‑centric drug‑discovery teams that have established SAR around the 2‑methylpyrimidine core can use the compound to explore whether tethering an acrylamide warhead at the C‑4 position (via a methylene linker) yields covalent modification of a non‑catalytic cysteine [1]. Its positional isomer, N-(2-methylpyrimidin-5-yl)prop-2-enamide, has demonstrated moderate Bcr‑Abl inhibition, indicating that the pyrimidine‑acrylamide scaffold can be productive.

Mechanistic Probe for PRMT6‑Related Methyltransferase Studies

Although no direct PRMT6 data exist for the title compound, the co‑crystal structure of PRMT6 with a related acrylamide warhead (pdb 6P7I) shows that a properly oriented Michael acceptor can covalently engage Cys50 [2]. The compound is a valuable starting point for medicinal chemists wishing to design novel PRMT6 inhibitors that replace the phenyl ring with a more polar pyrimidine core, potentially improving solubility and selectivity.

Methodological Control for Covalent Binding Assays

Because the compound lacks demonstrated biological activity, it can serve as a negative control (or a matched-pair comparator) in covalent‑binding mass spectrometry assays when evaluating the reactivity of acrylamide‑containing lead compounds. Its failure to modify a target can validate the specificity of a more active analogue.

Quote Request

Request a Quote for N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.